4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S/c24-18-10-6-15(7-11-18)20-14-30-23(25-21(27)16-4-2-1-3-5-16)26(20)19-12-8-17(9-13-19)22(28)29/h1-14H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXPQWCFIHQKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclocondensation of appropriate α-haloketones with thiourea under acidic conditions.
Introduction of the Benzoylimino Group: The thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoylimino derivative.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoylimino-thiazole intermediate with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylimino group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity or receptor binding, leading to the disruption of cellular processes essential for the survival or proliferation of target cells.
Comparison with Similar Compounds
Structural Analogues
The compound’s structure shares key features with several synthesized derivatives documented in the evidence:
Azetidinone Derivatives (SS1)
- Structure: 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid.
- Key Differences: Replaces the thiazol ring with an azetidinone (β-lactam) ring and substitutes the benzoylimino group with a 4-dimethylaminophenyl moiety.
- Synthesis: Reacts 4-[(4-dimethylaminobenzylidene)amino]benzoic acid with chloroacetyl chloride, yielding a β-lactam ring .
Thiazolidinone Derivatives (SS4)
- Structure: 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid.
- Key Differences: Features a thiazolidinone (saturated thiazole) ring instead of the dihydrothiazol system. The 4-dimethylaminophenyl group replaces the 4-chlorophenyl substituent.
- Synthesis: Condensation of 4-[(4-dimethylaminobenzylidene)amino]benzoic acid with mercaptoacetic acid .
- Properties: The saturated thiazolidinone ring may reduce aromaticity, altering electronic properties and binding affinities.
Methylthiazol-Benzoic Acid Derivatives
- Structure : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
- Key Differences: Substitutes the benzoylimino and 4-chlorophenyl groups with a methyl-thiazol moiety.
- Properties : Simpler structure with a melting point of 139.5–140°C, suggesting higher crystallinity than bulkier derivatives .
Physicochemical Properties
- Spectroscopic Comparison: IR: Thiazole derivatives (e.g., ) show peaks for C=O (1680–1720 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and N-H (if present). The target compound’s benzoylimino group would exhibit a strong C=N stretch (~1600 cm⁻¹) . NMR: The 4-chlorophenyl group would produce distinct aromatic signals (δ 7.2–7.8 ppm), while the thiazol protons may resonate at δ 3.5–4.5 ppm (dihydrothiazol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
